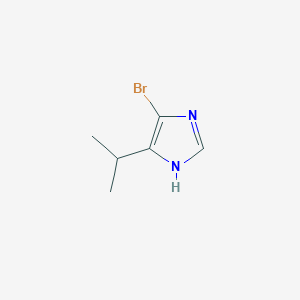
2-Bromo-1-(3-nitro-4-pyridinyl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-1-(3-nitro-4-pyridinyl)ethanone is an organic compound with the molecular formula C7H5BrN2O3 It is a derivative of pyridine, a heterocyclic aromatic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-1-(3-nitro-4-pyridinyl)ethanone typically involves the bromination of 1-(3-nitro-4-pyridinyl)ethanone. The reaction is carried out using bromine in the presence of a suitable solvent, such as acetic acid or dichloromethane, under controlled temperature conditions to ensure the selective bromination of the ethanone group.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination reactions using automated reactors to ensure consistent quality and yield. The process would include steps for purification, such as recrystallization or chromatography, to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-1-(3-nitro-4-pyridinyl)ethanone undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation Reactions: The ethanone group can be oxidized to a carboxylic acid using strong oxidizing agents.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols, solvents like ethanol or water, and mild heating.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride in ethanol.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products Formed
Substitution: Formation of substituted ethanone derivatives.
Reduction: Formation of 2-amino-1-(3-nitro-4-pyridinyl)ethanone.
Oxidation: Formation of 2-bromo-1-(3-nitro-4-pyridinyl)acetic acid.
Scientific Research Applications
2-Bromo-1-(3-nitro-4-pyridinyl)ethanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development, particularly as a precursor for compounds with therapeutic properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Bromo-1-(3-nitro-4-pyridinyl)ethanone involves its interaction with specific molecular targets. The bromine atom can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The nitro group can undergo reduction to form reactive intermediates that can further interact with cellular components, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-1-(4-pyridinyl)ethanone
- 2-Bromo-1-(2-pyridinyl)ethanone
- 2-Bromo-1-(4-nitrophenyl)ethanone
Uniqueness
2-Bromo-1-(3-nitro-4-pyridinyl)ethanone is unique due to the presence of both a bromine atom and a nitro group on the pyridine ring. This combination of functional groups imparts distinct reactivity and potential biological activity compared to other similar compounds. The specific positioning of the nitro group at the 3-position of the pyridine ring also contributes to its unique chemical properties and interactions.
Properties
CAS No. |
1202854-32-7 |
|---|---|
Molecular Formula |
C7H5BrN2O3 |
Molecular Weight |
245.03 g/mol |
IUPAC Name |
2-bromo-1-(3-nitropyridin-4-yl)ethanone |
InChI |
InChI=1S/C7H5BrN2O3/c8-3-7(11)5-1-2-9-4-6(5)10(12)13/h1-2,4H,3H2 |
InChI Key |
FNNJDKAJEQNGBG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=CC(=C1C(=O)CBr)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


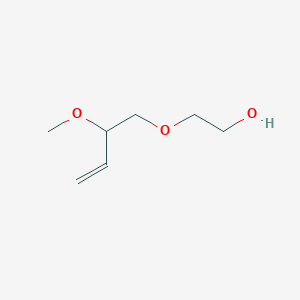
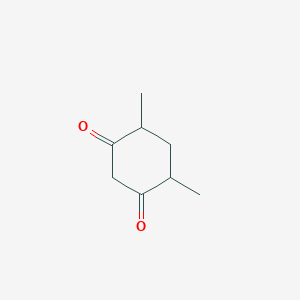
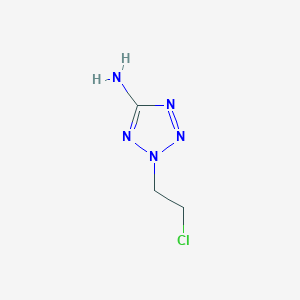

![4-[2-(2,6-Dioxopurin-8-yl)hydrazinyl]benzenesulfonic acid](/img/structure/B13986868.png)
![2-[[2-(Carboxymethylamino)-3-phenylpropanoyl]amino]-4-methylpentanoic acid](/img/structure/B13986882.png)
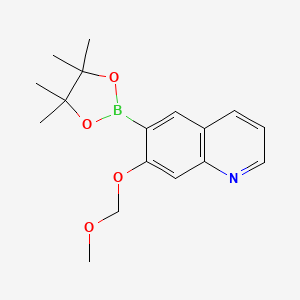


![6-[(3-Bromoanilino)methyl]-5-methylquinazoline-2,4-diamine](/img/structure/B13986906.png)
![2-[(2,4,6-Trimethylphenoxy)methyl]oxirane](/img/structure/B13986914.png)


